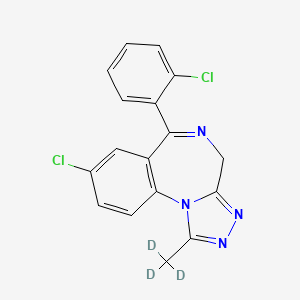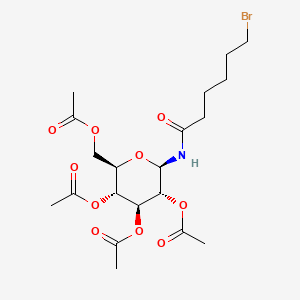
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide is a complex organic compound that features a bromine atom, a glucopyranosyl group, and a hexanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide typically involves multiple steps. One common approach is to start with the acetylation of D-glucose to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose. This intermediate is then reacted with bromine to introduce the bromine atom, forming 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide . The final step involves the reaction of this bromide with hexanamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Condensation Reactions: The glucopyranosyl group can participate in glycosylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alcohols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as Lewis acids or bases can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is the deacetylated glucopyranosyl hexanamide.
Condensation Reactions: Products include glycosylated derivatives.
Applications De Recherche Scientifique
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Materials Science: It can be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide involves its interaction with specific molecular targets. The bromine atom and the glucopyranosyl group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
- Beta-D-Glucopyranosylamine
Uniqueness
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide is unique due to its specific combination of a bromine atom, a glucopyranosyl group, and a hexanamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C20H30BrNO10 |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(6-bromohexanoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30BrNO10/c1-11(23)28-10-15-17(29-12(2)24)18(30-13(3)25)19(31-14(4)26)20(32-15)22-16(27)8-6-5-7-9-21/h15,17-20H,5-10H2,1-4H3,(H,22,27)/t15-,17-,18+,19-,20-/m1/s1 |
Clé InChI |
SGCGHEHNTZAWEU-XIKSMUEASA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CCCCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)NC(=O)CCCCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
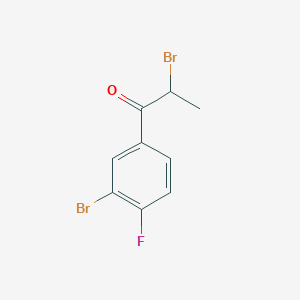
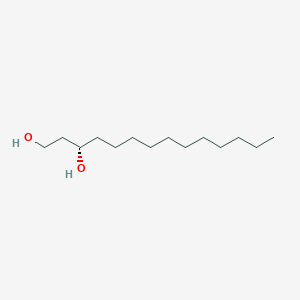
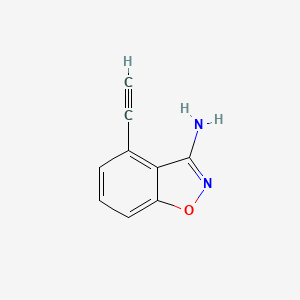
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)
![2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)

![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)

![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)
![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)

